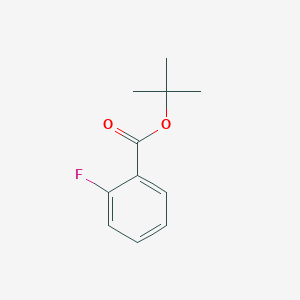

Tert-butyl 2-fluorobenzoate

Description

Contextual Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems profoundly alters the parent molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence on an aromatic ring can lead to dramatic changes in acidity, basicity, dipole moment, and metabolic stability. nih.gov The substitution of hydrogen with a fluorine atom, which is similar in size, can enhance properties such as lipophilicity (the ability to dissolve in fats and lipids) and bioavailability, which are critical for drug design. cymitquimica.comnih.gov Consequently, organofluorine compounds are integral to many modern products, with estimates suggesting that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.gov This strategic incorporation of fluorine is a key tool for chemists aiming to fine-tune molecular properties for specific functions. nih.gov

The Role of tert-Butyl Esters as Synthetic Intermediates and Protecting Groups

The tert-butyl ester is a widely used "protecting group" for carboxylic acids in multi-step organic synthesis. Protecting a carboxylic acid as its tert-butyl ester allows other parts of the molecule to undergo chemical reactions without affecting the acid functionality. This is because the bulky tert-butyl group provides steric hindrance, making the ester stable against many nucleophiles and reducing agents.

A key advantage of the tert-butyl ester is that it can be selectively removed, or "deprotected," under specific acidic conditions to regenerate the carboxylic acid. acs.org For example, treatment with trifluoroacetic acid is a common method to cleave the tert-butyl group. acs.org This stability and selective removal make tert-butyl esters valuable and versatile intermediates in the synthesis of complex molecules. acs.org

Overview of Research Trajectories for Aryl Fluorocarboxylates

Research involving aryl fluorocarboxylates, the broader family to which tert-butyl 2-fluorobenzoate (B1215865) belongs, is largely driven by their application as building blocks for more complex and high-value molecules. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals (like herbicides and pesticides), and advanced materials such as liquid crystals and polymers. scbt.comontosight.ai The presence of the fluorine atom can enhance the biological activity and stability of the final products. nih.govscbt.com Current research often focuses on developing novel synthetic methodologies to create these compounds and on incorporating them into new drug candidates and materials where the unique electronic properties of fluorine can be exploited. scbt.comontosight.ai

Structure

3D Structure

Properties

CAS No. |

69038-73-9 |

|---|---|

Molecular Formula |

C11H13FO2 |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

tert-butyl 2-fluorobenzoate |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |

InChI Key |

JHOWHSGOBPRECA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Fluorobenzoate

Reactions at the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, and its reactivity is well-characterized. Reactions at this site typically involve cleavage of the acyl-oxygen or alkyl-oxygen bond.

The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, the cleavage often occurs via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. This pathway is particularly favored for tert-butyl esters due to the stability of the tertiary carbocation intermediate. Studies on sterically hindered esters, such as tert-butyl 2,4,6-trimethylbenzoate, have elucidated the kinetics of this alkyl-oxygen fission. rsc.orgrsc.org

Basic hydrolysis, or saponification, follows the more common bimolecular nucleophilic acyl substitution (BAC2) mechanism. masterorganicchemistry.com In this pathway, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and tert-butanol (B103910). masterorganicchemistry.com

Given the potential for harsh conditions with strong acids or bases, milder methods for the deprotection of tert-butyl esters have been developed. Lewis acids, for instance, can facilitate this transformation under more controlled conditions.

Table 1: Selected Conditions for Hydrolysis of tert-Butyl Esters

| Reagent/Catalyst | Conditions | Mechanism Type | Notes |

|---|---|---|---|

| Aqueous Acid (e.g., H2SO4) | Heat | AAL1 | Involves formation of a stable tert-butyl carbocation. |

| Aqueous Base (e.g., NaOH) | Heat | BAC2 | Standard saponification to the carboxylate salt. masterorganicchemistry.com |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Lewis Acid-Catalyzed | A milder method for chemoselective hydrolysis. researchgate.net |

Transesterification, the conversion of one ester to another, can be achieved by reacting tert-butyl 2-fluorobenzoate (B1215865) with an alcohol in the presence of a catalyst. Both acid and base catalysis are effective. For instance, potassium tert-butoxide in diethyl ether can facilitate the transesterification of methyl esters. researchgate.net More advanced catalytic systems, such as those based on lanthanum(III) complexes, have also been shown to be highly efficient for promoting transesterification with a range of alcohols. researchgate.net

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives like tert-butyl 2-fluorobenzoate. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubyoutube.com In the first, rate-limiting step, a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. pressbooks.pub In the second step, the carbonyl double bond is reformed, and the leaving group—in this case, the tert-butoxide anion—is expelled. youtube.com

The reactivity of this compound in these reactions is influenced by several factors:

Steric Hindrance : The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially reducing the reaction rate compared to less hindered esters like methyl or ethyl benzoates. khanacademy.org

Leaving Group Ability : The tert-butoxide ion is a relatively strong base, making it a less effective leaving group compared to halides or carboxylates. Therefore, strong nucleophiles are typically required to drive the reaction forward.

The ester functionality of this compound can be converted into a variety of other functional groups, often by first converting it to a more reactive acyl intermediate. A particularly useful transformation is the conversion of tert-butyl esters into acid chlorides. This reaction can be performed with high selectivity using thionyl chloride (SOCl₂) at room temperature; under these conditions, other common ester types like methyl or benzyl (B1604629) esters remain unreactive. organic-chemistry.org

Alternatively, acid chlorides can be generated in situ from tert-butyl esters using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net These highly reactive acid chloride intermediates can then be treated with various nucleophiles, such as alcohols or amines, without isolation to provide a wide range of other esters and amides in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This two-step, one-pot procedure provides a versatile method for the derivatization of the carboxylic acid moiety.

Table 2: Examples of Derivatization from tert-Butyl Esters

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| R-COOBut | 1. SOCl₂ | R-COCl | Ester, Amide, etc. organic-chemistry.org |

| R-COOBut | 1. α,α-dichlorodiphenylmethane, SnCl₂2. R'OH | R-COCl (in situ) | R-COOR' organic-chemistry.org |

Reactions Involving the Fluorine Atom

The carbon-fluorine bond on the aromatic ring is exceptionally strong, but it can participate in specific chemical transformations, including functionalization and substitution reactions.

The activation and subsequent functionalization of the C(sp²)–F bond is a significant challenge in organic synthesis due to its high bond dissociation energy. baranlab.orgresearchgate.net This field of research aims to develop methods that can selectively cleave this inert bond and replace the fluorine atom with other functional groups, a process distinct from nucleophilic aromatic substitution.

Strategies for C–F bond functionalization often rely on catalysis:

Metal-Catalyzed Reactions : Transition metals can facilitate defluorinative transformations, enabling the coupling of fluoroarenes with aryl, silyl, or boryl moieties. researchgate.net

Photoredox Catalysis : Modern methods utilizing organic photoredox catalysts under mild conditions can efficiently reduce C–F bonds. This process generates carbon-centered radicals that can be intercepted for hydrodefluorination or cross-coupling reactions. researchgate.net This approach is valuable as it can be applied to electron-neutral or electron-rich fluoroarenes that are not amenable to traditional SNAr reactions. nih.gov

While specific studies on this compound are not extensively detailed in this context, these general principles for fluoroarene functionalization are applicable and represent an active area of chemical research. baranlab.org

In contrast to its inertness in many reaction types, the fluorine atom can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reaction is particularly effective on electron-deficient aromatic rings. The ester group in the ortho position of this compound acts as an electron-withdrawing group, activating the ring toward nucleophilic attack.

The SNAr mechanism proceeds in two steps:

Addition : A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination : The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is the fast step of the reaction. stackexchange.com

Fluorine's effectiveness as a leaving group in SNAr reactions is a consequence of its high electronegativity. stackexchange.com This property strongly polarizes the C–F bond and provides powerful inductive stabilization to the negatively charged Meisenheimer complex in the rate-determining addition step. stackexchange.comlibretexts.org This electronic effect overcomes the high strength of the C–F bond, which is broken in the subsequent, non-rate-limiting elimination step. The typical leaving group trend for SNAr reactions is F > Cl > Br > I, the reverse of that seen in SN1 and SN2 reactions. libretexts.org

A variety of nucleophiles can displace the fluorine atom in activated fluoroarenes, including amines, azoles, alkoxides, and carboxylic acids. nih.gov

Table 3: Reactivity of Halogens as Leaving Groups in Substitution Reactions

| Reaction Type | General Substrate | Typical Reactivity Order | Rationale |

|---|---|---|---|

| SN1 / SN2 | Alkyl Halide | I > Br > Cl > F | Based on leaving group stability (weaker base is better leaving group). |

Influence of Ortho-Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom at the ortho position relative to the tert-butoxycarbonyl group in this compound has a significant and multifaceted influence on the reactivity of the aromatic ring. The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, which generally deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609).

However, fluorine, like other halogens, also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions. In the case of this compound, the position para to the fluorine is also the position meta to the deactivating ester group, while the positions ortho to the fluorine are sterically hindered. The interplay between the strong inductive withdrawal and the resonance donation is a key determinant of the ring's reactivity. researchgate.net Notably, the short and strong carbon-fluorine bond can accentuate fluorine's π-electron donation capacity. researchgate.net This combination of effects makes the regiochemical outcome of reactions on the ring complex, often requiring careful consideration of the specific reaction conditions and the nature of the electrophile.

Electrophilic and Radical Reactions of the Aromatic Ring

While the primary focus is on this compound, the directing influence of the tert-butyl group is best understood by examining simpler systems like tert-butylbenzene. The tert-butyl group is an activating, ortho-para director in electrophilic aromatic substitution. stackexchange.com However, its significant size creates substantial steric hindrance, which strongly disfavors substitution at the ortho positions. stackexchange.commsu.edu This steric impediment forces incoming electrophiles to preferentially attack the para position. stackexchange.com

This effect is clearly demonstrated in the nitration of tert-butylbenzene, where the para product is overwhelmingly favored over the ortho and meta isomers. msu.edu The large steric bulk of the tert-butyl group effectively shields the adjacent ortho positions from the approaching electrophile. libretexts.org

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

|---|---|---|---|---|

| Toluene (B28343) | 58.5 | 4.5 | 37.0 | msu.edu |

| tert-Butylbenzene | 16 | 8 | 75 | msu.edu |

| Chlorobenzene | 30 | <1 | 70 | msu.edu |

This table illustrates the directing effects of different substituents in electrophilic aromatic substitution. Click on the column headers to sort the data.

In this compound, the tert-butyl group is part of the ester functionality and not directly attached to the ring. Therefore, its steric influence is primarily directed at reactions involving the carbonyl group of the ester, rather than directly controlling the regioselectivity of substitution on the aromatic ring. The primary steric directors for aromatic substitution on this molecule would be the fluorine atom and the ester group itself.

The fluorine substituent exerts a dual electronic influence on the aromatic ring: a deactivating inductive effect and a resonance-based directing effect.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions, making them the most electron-rich sites and thus the preferred locations for electrophilic attack.

Reaction Mechanism Elucidation via Kinetic and Isotopic Labeling Studies

The detailed elucidation of reaction mechanisms often relies on advanced techniques such as kinetic studies and isotopic labeling. nih.govrsc.org These methods provide insight into the rate-determining steps of a reaction and the nature of transition states.

Kinetic Isotope Effect (KIE): The kinetic isotope effect is a change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. nih.gov For instance, in aromatic substitution, if the C-H bond at the site of substitution is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) (a heavier isotope) will slow the reaction down. Observing a significant KIE (kH/kD > 1) provides strong evidence for the involvement of C-H bond cleavage in the slowest step of the mechanism. nih.gov Conversely, the absence of a KIE suggests that C-H bond breaking occurs after the rate-determining step, which is typical for most electrophilic aromatic substitutions. libretexts.org

| Observed KIE (kH/kD) | Interpretation | Implication for Mechanism |

|---|---|---|

| ~ 1 | No isotope effect | C-H bond is not broken in the rate-determining step. |

| > 2 | Primary isotope effect | C-H bond is broken in the rate-determining step. |

This table provides a simplified guide to interpreting KIE data in mechanistic studies. The magnitude of the KIE can reveal which steps in a reaction are the slowest.

Spectroscopic and Analytical Characterization of Tert Butyl 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For tert-butyl 2-fluorobenzoate (B1215865), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

In the ¹H NMR spectrum of tert-butyl 2-fluorobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the signals corresponding to the aromatic and tert-butyl protons are distinctly observed. rsc.org The aromatic region of the spectrum displays four signals, corresponding to the four protons on the fluorinated benzene (B151609) ring. The tert-butyl group gives rise to a single, strong signal due to the magnetic equivalence of its nine protons. rsc.org

The proton assignments are as follows:

The proton at position 7 (ortho to the ester group) appears as a pseudo-triplet of doublets at approximately 7.86 ppm.

The proton at position 5 shows a multiplet in the range of 7.44-7.50 ppm.

The proton at position 6 resonates as a pseudo-triplet of doublets around 7.17 ppm.

The proton at position 4 (ortho to the fluorine atom) is observed as a doublet of doublet of doublets at 7.10 ppm.

The nine equivalent protons of the tert-butyl group appear as a sharp singlet at 1.60 ppm. rsc.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 7-H | 7.86 | pseudo-td | J = 7.6, 1.8 |

| 5-H | 7.50-7.44 | m | N/A |

| 6-H | 7.17 | pseudo-td | J = 7.7, 0.7 |

| 4-H | 7.10 | ddd | ³J4,F = 10.8, ³J4,5 = 8.4, ⁴J4,6 = 0.9 |

| 2'-H (tert-butyl) | 1.60 | s | N/A |

Data sourced from Huy and Mbouhom (2020). rsc.org

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides a count of the unique carbon environments and shows the effect of the fluorine substituent through carbon-fluorine couplings. rsc.org The spectrum exhibits eight distinct signals, corresponding to the seven carbons of the 2-fluorobenzoyl group and the two types of carbon in the tert-butyl group (quaternary and methyl).

The fluorine atom causes splitting of the signals for the carbon atoms to which it is coupled. The most significant of these is the one-bond coupling (¹JC,F) for C-3, which results in a large splitting constant. rsc.org Smaller two-, three-, and four-bond couplings are also observed for other carbons in the aromatic ring.

| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-1 (C=O) | 163.53 | ³J1,F = 4 |

| C-3 (C-F) | 161.82 | ¹J3,F = 260 |

| C-5 | 133.77 | ³J5,F = 9 |

| C-7 | 131.86 | N/A |

| C-6 | 123.70 | ⁴J6,F = 4 |

| C-2 | 120.56 | J = 10 |

| C-4 | 116.83 | ²J4,F = 23 |

| C-1' (quaternary) | 81.84 | N/A |

| C-2' (methyls) | 28.17 | N/A |

Data sourced from Huy and Mbouhom (2020). rsc.org

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum (375 MHz, CDCl₃) shows a single resonance at approximately -110.28 ppm, confirming the presence of the single fluorine atom on the aromatic ring. rsc.org This chemical shift is characteristic for a fluorine atom attached to an aromatic system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Based on the molecular formula C₁₁H₁₃FO₂, the predicted m/z values for common adducts are:

[M+H]⁺: 197.0972 m/z

[M+Na]⁺: 219.0792 m/z

[M-H]⁻: 195.0827 m/z uni.lu

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₁₁H₁₃FO₂), the theoretical exact mass is 196.08995 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this value, confirming the elemental formula.

Gas chromatography-mass spectrometry (GC-MS) analysis using chemical ionization (CI) has shown the formation of a protonated molecule ([M+H]⁺) at an m/z of 197. rsc.org Key fragment ions observed include m/z 141, which corresponds to the loss of the tert-butyl group ([M-H₂CC(CH₃)₂]⁺), and m/z 57, representing the tert-butyl cation ([tBu]⁺). rsc.org

Vibrational and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are determined by the chromophore present in the molecule, which is the 2-fluorobenzoyl group. Aromatic esters typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group of the ester.

The substitution on the benzene ring influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The fluorine atom, as an ortho substituent, and the tert-butyl ester group would be expected to cause shifts in the absorption maxima compared to unsubstituted benzene or benzoic acid. However, specific experimental data detailing these values for this compound are not available in the reviewed literature. Therefore, a data table of its UV-Vis spectroscopic properties cannot be compiled.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and conformation of this compound, including the orientation of the bulky tert-butyl group relative to the planar 2-fluorophenyl moiety.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or made publicly available. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. Without these experimental findings, a detailed analysis of its solid-state structure is not possible.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃FO₂ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Computational and Theoretical Chemistry Studies of Tert Butyl 2 Fluorobenzoate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles. nih.gov DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p), offer a balance between computational cost and accuracy for studying organic molecules. nih.govresearchgate.netmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For tert-butyl 2-fluorobenzoate (B1215865), this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of the molecule focuses on the rotation around the C(aryl)-C(O) and O-C(tert-butyl) single bonds. The orientation of the ester group relative to the fluorinated benzene (B151609) ring is of particular interest. Due to potential steric hindrance between the bulky tert-butyl group and the fluorine atom, the molecule is expected to adopt a non-planar conformation. Computational studies on related fluorinated benzoic acids have shown that repulsive forces can dictate the orientation of the carboxyl group. okayama-u.ac.jp The most stable conformer would be the one that minimizes steric clash while optimizing electronic interactions.

While specific computational studies for tert-butyl 2-fluorobenzoate are not extensively detailed in the available literature, calculations on analogous benzoate (B1203000) esters provide expected values for key geometric parameters.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311+G(d,p)) This table presents representative data based on standard DFT calculations for similar aromatic esters, as specific literature values for this compound were not found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C(aryl)-C(O) | 1.50 Å | |

| (O=)C-O | 1.35 Å | |

| O-C(tert-butyl) | 1.48 Å | |

| C-F | 1.36 Å | |

| Bond Angles | ||

| O=C-O | 124.5° | |

| C(aryl)-C=O | 122.0° | |

| C-O-C(tert-butyl) | 118.0° | |

| Dihedral Angle | F-C(aryl)-C=O | ~30-50° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.netorganic-chemistry.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group and the benzene ring, characteristic of a π* antibonding orbital. The electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO, while the electron-donating effect of the ester's oxygen atom would raise the HOMO energy. DFT calculations on similar substituted benzoic acids confirm that charge transfer can occur within the molecule.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table contains representative values derived from DFT calculations on analogous aromatic compounds, as specific published data for this compound is unavailable.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.9 eV | Relates to chemical stability and reactivity |

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, twisting) that correspond to the absorption bands observed in experimental spectra. DFT methods are highly effective for these calculations, though the predicted frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor.

For this compound, key vibrational modes include the C=O stretching of the carbonyl group, the C-F stretching, the C-O stretching of the ester linkage, and various vibrations associated with the tert-butyl group and the aromatic ring. Comparing the calculated spectrum with an experimental one allows for a detailed and accurate assignment of the spectral bands.

Table 3: Correlation of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound Calculated frequencies are representative values based on DFT/B3LYP methods for similar compounds and are typically scaled. Experimental values are expected ranges for these functional groups.

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| Carbonyl Stretch | C=O | 1725 | 1720-1740 |

| Aryl C-F Stretch | C-F | 1250 | 1230-1270 |

| Ester C-O Stretch | (O=)C-O | 1280 | 1250-1300 |

| tert-Butyl C-H Bending | C-(CH₃)₃ | 1370 | 1365-1375 |

| Aromatic C=C Stretch | Benzene Ring | 1600, 1485 | 1580-1610, 1470-1500 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are particularly useful for studying processes in the condensed phase, such as the influence of a solvent on a molecule's conformation and stability.

The solvent environment can significantly alter the stability, conformation, and reactivity of a solute. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules, offering a more detailed view of specific solute-solvent interactions like hydrogen bonding.

For this compound, MD simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like acetonitrile, and a nonpolar solvent like hexane) would reveal how the solvent interacts with the polar ester group and the fluorinated ring. In polar solvents, the dipole moment of the ester group would be stabilized, potentially influencing the rotational barrier of the ester group and affecting the molecule's conformational equilibrium. These specific interactions can impact the accessibility of the carbonyl carbon to nucleophilic attack, thus altering the molecule's reactivity.

The tert-butyl group is known for exerting significant steric and electronic effects. Its large size creates steric hindrance, which can shield nearby reactive sites and influence the molecule's preferred conformation to minimize repulsion. Electronically, the tert-butyl group is weakly electron-donating through hyperconjugation. okayama-u.ac.jp

Reaction Mechanism Modeling and Transition State Analysis

The most common reactions of esters are hydrolysis and esterification, which typically proceed through a nucleophilic acyl substitution pathway. For this compound, both acid-catalyzed and base-catalyzed hydrolysis are important degradation pathways, while its formation would be modeled via esterification.

Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis of benzoate esters is generally understood to proceed via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Computational modeling of this process for a generic benzoate ester involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a high-energy tetrahedral intermediate. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometry and energy of this intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the leaving group, which in this case would be the tert-butoxide ion.

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the tert-butoxide ion yields the carboxylate salt and tert-butanol (B103910).

Transition state analysis for the rate-determining step (the nucleophilic attack) is crucial. Computational software can locate the transition state structure and calculate its energy, which is essential for determining the activation energy of the reaction. For this compound, the presence of the electron-withdrawing fluorine atom at the ortho position is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to unsubstituted tert-butyl benzoate. However, the bulky tert-butyl group can sterically hinder the approach of the nucleophile.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis proceeds through a different, multi-step mechanism that is the microscopic reverse of Fischer esterification. Computational modeling of this pathway involves:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack by Water: A water molecule attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the Leaving Group: The protonated leaving group (tert-butanol) is eliminated, and a protonated carboxylic acid is formed.

Deprotonation: The final step is the deprotonation of the carboxylic acid to regenerate the acid catalyst.

Table 1: Hypothetical Calculated Activation Energies for the Rate-Determining Step in the Hydrolysis of Substituted tert-Butyl Benzoates

| Compound | Reaction Condition | Computational Method | Calculated Activation Energy (kcal/mol) |

| tert-Butyl Benzoate | Base-Catalyzed | DFT (B3LYP/6-31G) | 22.5 |

| This compound | Base-Catalyzed | DFT (B3LYP/6-31G) | 20.8 |

| tert-Butyl Benzoate | Acid-Catalyzed | DFT (B3LYP/6-31G) | 28.1 |

| This compound | Acid-Catalyzed | DFT (B3LYP/6-31G) | 27.2 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the electronic effects of the fluoro substituent. Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate predictions of various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. wisc.edu The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)), has been shown to provide reliable predictions of NMR chemical shifts for organic molecules. nih.gov

For this compound, computational models would predict the chemical shifts for the aromatic protons and carbons, as well as for the tert-butyl group. The ortho-fluoro substituent is expected to have a significant influence on the chemical shifts of the nearby aromatic protons and carbons due to its electron-withdrawing inductive effect and electron-donating mesomeric effect. Computational analysis can help to disentangle these effects and provide a detailed assignment of the NMR spectrum.

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for a Model Compound (Methyl Benzoate)

| Proton | Predicted (GIAO/B3LYP/6-31G(d)) | Experimental |

| H-ortho | 7.98 | 7.95 |

| H-meta | 7.45 | 7.42 |

| H-para | 7.58 | 7.54 |

| -OCH3 | 3.85 | 3.88 |

Note: This table presents data for a related compound, methyl benzoate, to illustrate the typical accuracy of computational NMR predictions.

Infrared (IR) Spectroscopy:

Computational methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net These calculations typically involve a geometry optimization of the molecule followed by a frequency calculation at the same level of theory. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the predicted IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm-1), C-O stretching, C-F stretching, and various aromatic C-H and C=C vibrations. libretexts.org The position of the C=O stretching frequency can be sensitive to the electronic effects of the substituents on the aromatic ring. The ortho-fluoro group, being electron-withdrawing, might cause a slight shift to a higher wavenumber compared to the unsubstituted analogue.

Table 3: Predicted Characteristic IR Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (tert-butyl) | 2980-2950 | Strong |

| C=O Stretch (ester) | ~1735 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1100 | Strong |

| C-O Stretch | 1300-1150 | Strong |

Note: The frequencies in this table are approximate and based on typical ranges for the respective functional groups and the expected influence of the fluorine substituent.

Applications and Synthetic Utility in Advanced Organic Chemistry

Building Block in Complex Molecule Synthesis

The strategic placement of the fluoro and tert-butoxycarbonyl groups makes tert-butyl 2-fluorobenzoate (B1215865) a valuable starting material for constructing intricate molecular architectures. The fluorine atom can influence the electronic properties and reactivity of the aromatic ring, while the tert-butyl ester provides a robust yet removable handle for the carboxylic acid functionality.

Tert-butyl 2-fluorobenzoate is an important precursor for the synthesis of more complex fluorinated aromatic scaffolds, which are of significant interest due to the unique properties conferred by fluorine. researchgate.net Organofluorine compounds have a substantial impact on the development of functional materials and pharmaceuticals. nih.gov Synthetic approaches often involve the nucleophilic substitution of a fluorine atom in an activated aromatic ring. nih.govnih.gov For instance, the core structure of this compound can be modified through reactions that target the aromatic ring or by transformation of the ester group. After deprotection to the corresponding 2-fluorobenzoic acid, the molecule can undergo further synthetic manipulations to build larger, more functionalized fluorinated systems. The presence of fluorine is known to enhance key characteristics in molecules, such as lipophilicity, which can improve absorption and bioavailability in pharmaceutical compounds. chemimpex.com

Fluorinated compounds are critical in drug discovery and development. chemimpex.com The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability. While direct examples for this compound are specific to proprietary synthesis routes, analogous compounds such as methyl 3-amino-2-fluorobenzoate serve as essential intermediates in the synthesis of advanced therapeutics, including the cancer drug Dabrafenib. innospk.comnbinno.com This highlights the role of the fluorobenzoate moiety as a key structural unit in the pharmaceutical industry. innospk.comnbinno.com Tert-butyl 4-amino-2-fluorobenzoate, a closely related derivative, is explicitly cited as an intermediate in the synthesis of various biologically active molecules, underscoring the value of this class of compounds in creating effective therapeutic agents. chemimpex.com

The utility of this compound extends to the synthesis of intermediates for the agrochemical and material science sectors. Related fluorinated aromatic compounds are used in the production of herbicides and pesticides, where chemical stability and biological efficacy are crucial. chemimpex.com In material science, the compound has potential applications in polymer chemistry. It can be incorporated into polymer backbones to create materials with enhanced properties, such as increased thermal stability and chemical resistance, which are beneficial for specialized coatings and packaging. chemimpex.com The general versatility of substituted benzoates is also seen in compounds like p-tert-butyl benzoic acid (PTBBA), which is used to produce alkyd resin modifiers and polypropylene (B1209903) nucleating agents. vinatiorganics.com Similarly, brominated analogues are employed in the creation of advanced materials, including functional polymers and electronic chemicals. nbinno.com

Role in Protecting Group Chemistry for Carboxylic Acids

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. oup.com The tert-butyl ester group of this compound serves as a common and effective protecting group for the carboxylic acid. ddugu.ac.in This group is favored for its stability across a wide range of reaction conditions, particularly its resistance to basic and nucleophilic reagents. oup.comingentaconnect.com The removal of the tert-butyl group, known as deprotection, can be achieved under specific and often mild conditions, allowing for the selective unmasking of the carboxylic acid at the desired stage of a synthesis. ddugu.ac.in A variety of methods have been developed for the cleavage of tert-butyl esters, offering chemists flexibility in their synthetic strategies. acs.orgresearchgate.netresearchgate.net

| Method | Reagents/Conditions | Characteristics | Reference |

|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA); HCl; HBr in Acetic Acid | Common, highly effective method for cleaving the acid-labile tert-butyl group. | wikipedia.orglibretexts.org |

| Thermolysis | Heating in fluorinated alcohols (TFE or HFIP) | A non-acidic method that relies on heat to cleave the ester, with simple product recovery. | researchgate.netresearchgate.net |

| Lewis Acid Catalysis | Silica gel in refluxing toluene (B28343); ZnBr₂ | Offers a mild deprotection route that can be selective over other protecting groups. | researchgate.net |

| Radical Cation Catalysis | Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue) and a silane | A very mild, catalytic protocol that avoids strong acids, bases, or high temperatures. | acs.org |

| Enzymatic Hydrolysis | Lipases (e.g., CAL-A) or Esterases (e.g., BsubpNBE) | Highly selective and mild, proceeding under physiological conditions without affecting other common protecting groups. | nih.gov |

Development of Novel Synthetic Methodologies

This compound and related structures are often employed as substrates in the development of new synthetic methods. The drive to create more efficient, selective, and milder chemical reactions is a constant focus of chemical research. chembiobiochem.comrsc.org For example, the development of novel deprotection strategies for tert-butyl esters, such as the use of Magic Blue radical cations or thermolysis in fluorinated alcohols, represents an advancement in synthetic methodology. acs.orgresearchgate.net These methods were developed to address the limitations of traditional, harsh deprotection conditions, which may not be compatible with sensitive or complex molecules. acs.org By using substrates like this compound, researchers can demonstrate the applicability and scope of these new methodologies on electronically modified aromatic systems.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, including tert-butyl 2-fluorobenzoate (B1215865). A primary goal is to develop methods that minimize waste, avoid harsh reagents, and reduce energy consumption.

One promising and novel approach for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling. rsc.orgrsc.org This sustainable method is both solvent-free and base-free and operates without the need for external heating, making it an eco-friendly alternative to traditional esterification processes. rsc.orgrsc.org The reaction is driven by magnetized ferromagnetic rods that activate the chemical bonds. rsc.org This technique is particularly advantageous for the late-stage modification of sensitive drug molecules due to its entirely neutral reaction environment. rsc.orgrsc.org

Future research will likely focus on adapting such green methodologies specifically for fluorinated substrates like 2-fluorobenzoic acid. The challenge lies in optimizing these solvent-free systems to accommodate the electronic effects of the fluorine substituent.

Atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is another critical area. uhcl.edu Traditional esterification methods often generate stoichiometric byproducts. researchtrend.net Research into catalytic esterification reactions that generate only water as a byproduct is ongoing. organic-chemistry.org The development of reusable solid acid catalysts, for example, could provide a more atom-economical and environmentally benign route to compounds like tert-butyl 2-fluorobenzoate. organic-chemistry.org Such catalysts simplify product purification and reduce chemical waste, aligning with the goals of sustainable chemistry. acs.org

Table 1: Comparison of Synthetic Methodologies for Tert-butyl Esters

| Methodology | Key Features | Advantages | Challenges for Fluorinated Substrates |

|---|---|---|---|

| Traditional Acid-Catalyzed Esterification | Uses strong acids (e.g., H₂SO₄) and excess alcohol. | Well-established and widely used. | Harsh conditions, potential for side reactions, and significant waste generation. |

| Electromagnetic Milling with (Boc)₂O | Solvent-free, base-free, no external heating. rsc.orgrsc.org | Highly sustainable, neutral conditions, suitable for sensitive molecules. rsc.orgrsc.org | Optimization for specific electronic properties of fluorinated aromatics. |

| Heterogeneous Acid Catalysis | Utilizes recyclable solid acid catalysts. organic-chemistry.org | High atom economy, easy catalyst recovery, reduced waste. organic-chemistry.orgacs.org | Catalyst deactivation and achieving high conversion rates. |

Exploration of C–F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. mdpi.com However, the ability to functionalize the C–F bond of this compound would open up a vast chemical space for the synthesis of novel and complex molecules. baranlab.org This is a highly desirable process as it allows for the conversion of readily available fluoroaromatics into high-value products through the formation of new carbon-carbon, carbon-hydrogen, or carbon-heteroatom bonds. mdpi.com

Current research in this area is heavily focused on the use of transition-metal catalysts. mdpi.com Nickel and palladium complexes, in particular, have shown promise in mediating the activation of aromatic C–F bonds. mdpi.com These catalytic systems can facilitate a range of transformations, including:

Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom.

Cross-coupling reactions: The formation of new C-C bonds by reacting the fluorinated aromatic with organometallic reagents. mdpi.com

Amination and etherification: The introduction of nitrogen or oxygen functionalities.

A significant challenge is achieving regioselectivity, especially in polyfluorinated aromatics. mdpi.com For a molecule like this compound, the goal would be to selectively activate the C–F bond without affecting the ester group or other positions on the aromatic ring. The development of catalysts with tailored ligand spheres is crucial for controlling this selectivity. mdpi.com

Beyond transition metals, metal-free approaches to C–F bond activation are also gaining traction. mdpi.com These methods often employ strong reducing agents or photoredox catalysis to generate radical intermediates that can facilitate C–F bond cleavage under milder conditions. researchgate.net For instance, photocatalytically generated diaminoalkyl radicals have been used for the C-F activation of fluorinated esters. researchgate.net

Future work will likely involve a synergistic approach, combining experimental and computational studies to design more efficient and selective catalysts for C–F bond functionalization. researchgate.net The ability to use the fluorine atom as a "handle" for further chemical modification would significantly enhance the synthetic utility of this compound. baranlab.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. nih.gov For this compound, computational modeling can provide deep insights into its electronic structure, bond energies, and reaction mechanisms.

Future research in this area will likely focus on several key aspects:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the transition states of various reactions involving this compound. nih.gov This allows researchers to predict the most likely reaction pathways and the regioselectivity of, for example, electrophilic aromatic substitution reactions. nih.gov By understanding the factors that govern reactivity, more efficient and selective synthetic routes can be designed. ajpchem.org

Mechanism of C–F Bond Activation: Computational studies are crucial for elucidating the complex mechanisms of transition-metal-catalyzed C–F bond activation. nih.gov By modeling the interaction of the catalyst with the substrate, researchers can understand the energetics of different steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov This knowledge can guide the design of more effective catalysts.

In Silico Design of Novel Derivatives: Computational methods can be used to predict the properties of hypothetical derivatives of this compound. By systematically modifying the structure and calculating properties such as electronic characteristics and reactivity, it is possible to identify new target molecules with desired functionalities for applications in materials science or medicinal chemistry. chemrevlett.com

The integration of computational modeling with experimental work creates a powerful feedback loop. Theoretical predictions can guide experimental design, while experimental results can validate and refine the computational models, leading to a deeper fundamental understanding of the chemistry of fluorinated aromatic esters.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and easier scalability. flinders.edu.au The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms.

Key areas for future development include:

Continuous Esterification: Designing a flow reactor setup for the continuous synthesis of this compound would allow for a more efficient and scalable production process compared to batch methods. researchgate.net This could involve pumping the reactants through a heated column packed with a solid acid catalyst.

Automated Radiosynthesis: For applications in Positron Emission Tomography (PET), the incorporation of fluorine-18 into aromatic molecules is a critical step. Automated synthesis modules are essential for handling the short-lived radioisotope safely and efficiently. nih.gov Future research could focus on developing automated methods for the radiosynthesis of [¹⁸F]this compound, potentially via copper-mediated fluorination of a corresponding boronic ester precursor. nih.govmdpi.comacs.org

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. flinders.edu.au A future goal could be to develop a multi-step flow synthesis that starts from simple precursors, forms this compound in the first step, and then performs a subsequent functionalization, such as a C-F activation/cross-coupling reaction, in a second reactor module. thieme-connect.de

The integration of online monitoring and real-time optimization through machine learning algorithms could further enhance the efficiency and robustness of these automated and continuous flow systems. This would represent a significant step towards the "on-demand" synthesis of this compound and its derivatives.

Q & A

What are the common synthetic routes for tert-butyl 2-fluorobenzoate, and what critical parameters influence yield?

Basic Research Question

Methodological Answer:

The synthesis typically involves esterification of 2-fluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

- Temperature : Elevated temperatures (80–100°C) accelerate esterification but may risk side reactions.

- Protecting Groups : Use of tert-butyl groups requires anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate) is critical for isolating high-purity product. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and catalyst loading (5–10 mol%) .

Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm. Aromatic protons show splitting patterns due to fluorine coupling (e.g., doublets or triplets near δ 7.0–8.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while tert-butyl carbons appear at δ 25–30 ppm (CH₃) and δ 75–80 ppm (quaternary C) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 210–215). Fragmentation patterns reveal loss of tert-butyl (Δ m/z 57) .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or heat .

- Handling : Use explosion-proof electrical equipment in synthesis areas. Ground metal containers during transfers to prevent static discharge .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

How do reaction conditions (e.g., solvent choice, temperature) affect the regioselectivity of this compound formation?

Advanced Research Question

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce regioselectivity. Non-polar solvents (e.g., toluene) favor steric control, directing the tert-butyl group to less hindered positions .

- Temperature : Lower temperatures (0–25°C) improve selectivity by minimizing thermal activation of competing pathways. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

What computational methods are used to predict the stability and electronic properties of this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) for the tert-butyl ester group. Solvent effects (e.g., PCM model for toluene) refine stability predictions .

- NBO Analysis : Identifies hyperconjugative interactions between the fluorine atom and aromatic π-system, influencing electronic density and reactivity .

What are the pathways for microbial or chemical degradation of this compound, and how are intermediates identified?

Advanced Research Question

Methodological Answer:

- Anaerobic Degradation : Pseudomonas strains catalyze defluorination via enoyl-CoA hydratases, producing 2-hydroxybenzoate intermediates. LC-MS/MS tracks m/z shifts (e.g., loss of F⁻, Δ m/z 19) .

- Advanced Oxidation Processes (AOPs) : Fenton reagents (Fe²⁺/H₂O₂) generate hydroxyl radicals, cleaving the ester bond. GC-MS identifies benzoic acid derivatives as terminal products .

How does the tert-butyl group influence the compound’s solubility and reactivity in various solvents?

Advanced Research Question

Methodological Answer:

- Solubility : The bulky tert-butyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., hexane). Quantitative solubility studies use UV-Vis spectroscopy at saturation points .

- Reactivity : Steric hindrance from the tert-butyl group slows nucleophilic attacks at the ester carbonyl, verified via comparative kinetics with methyl esters .

How can researchers resolve contradictions in experimental data regarding this compound’s stability under different pH conditions?

Advanced Research Question

Methodological Answer:

- Controlled Hydrolysis Studies : Perform pH-dependent stability assays (pH 2–12) with HPLC monitoring. Statistical tools (e.g., ANOVA) identify significant deviations. Cross-validate with DFT-predicated hydrolysis barriers .

- Error Source Analysis : Check for impurities (e.g., residual acid catalysts) via spiking experiments or secondary-ion MS .

What role does this compound play in synthesizing complex organic molecules, and how is its reactivity controlled?

Advanced Research Question

Methodological Answer:

- Protecting Group : The tert-butyl ester protects carboxylic acids during multi-step syntheses (e.g., peptide coupling). Deprotection uses TFA/CH₂Cl₂ (1:4 v/v) at 0°C .

- Directed Ortho Metalation (DoM) : Fluorine directs lithiation to specific aromatic positions, enabling functionalization. Quench with electrophiles (e.g., D₂O) confirms regiochemistry via ¹H NMR .

How to design experiments to study the steric effects of the tert-butyl group in this compound using kinetic studies?

Advanced Research Question

Methodological Answer:

- Competitive Kinetics : Compare reaction rates of tert-butyl vs. methyl esters with a common nucleophile (e.g., hydroxide). Use pseudo-first-order conditions and monitor via conductivity or IR .

- Molecular Dynamics (MD) Simulations : Simulate steric clashes in solvated systems (e.g., GROMACS). Correlate activation energies with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.